

Application Note: Quantitative Analysis of N-(3,4-Dichlorophenyl)thiazol-2-amine

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Compound of Interest

Compound Name: *N*-(3,4-Dichlorophenyl)thiazol-2-amine

CAS No.: 859473-05-5

Cat. No.: B2998977

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Executive Summary & Analyte Profile

N-(3,4-Dichlorophenyl)thiazol-2-amine is a lipophilic, weakly basic heterocyclic compound often utilized as a scaffold in medicinal chemistry (e.g., prion disease inhibitors, fungicides).^[1] Its analysis presents two primary challenges:

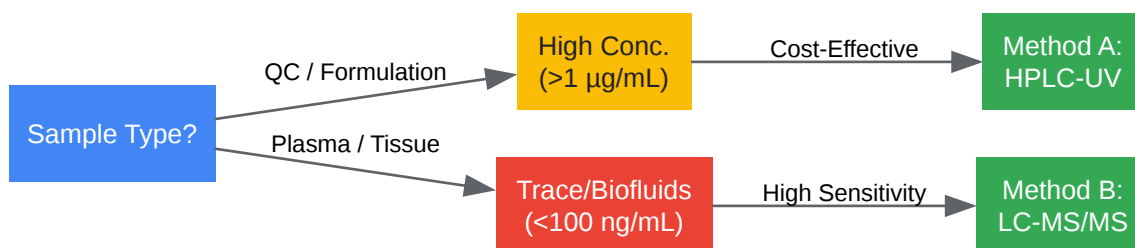
- **Hydrophobicity:** The 3,4-dichlorophenyl moiety significantly increases retention on reverse-phase columns, requiring high organic strength.
- **Peak Tailing:** The thiazole nitrogen can interact with residual silanols on silica columns, necessitating strict pH control or end-capped stationary phases.

Physicochemical Profile

| Property | Value (Approx.) | Analytical Implication |
|------------|-------------------|---|
| Formula | C | Distinctive isotope pattern (Cl) in MS. |
| | H | |
| | Cl | |
| | N | |
| | S | |
| MW | 245.13 g/mol | Monoisotopic Mass: ~243.96 (for Cl). |
| LogP | ~3.5 – 4.2 | High affinity for C18; requires LLE for bioanalysis. |
| pKa | ~2.5 (Thiazole N) | Weak base. Ionizes in acidic media (pH < 2.5). |
| Solubility | DMSO, Methanol | Poor aqueous solubility; avoid 100% aqueous diluents. |

Analytical Decision Matrix

Select the appropriate method based on your sensitivity requirements and matrix complexity.



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Figure 1: Decision matrix for selecting the optimal analytical approach.

Method A: HPLC-UV (QC & Purity Analysis)

Scope: Raw material purity, formulation stability, and solubility studies.

Chromatographic Conditions

- System: Agilent 1260 Infinity II or equivalent.
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μ m).
 - Why: The "Plus" designation indicates double end-capping, crucial for reducing tailing caused by the thiazole nitrogen.
- Mobile Phase:
 - A: 0.1% Phosphoric Acid in Water (pH ~2.2).
 - B: Acetonitrile (ACN).
- Gradient:
 - 0–1 min: 40% B (Isocratic hold)
 - 1–10 min: 40% → 90% B (Linear ramp)
 - 10–12 min: 90% B (Wash)
 - 12.1 min: 40% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).
 - Note: The conjugated thiazole-phenyl system exhibits strong absorption at 254 nm.
- Injection Volume: 10 μ L.

Standard Preparation

- Stock Solution: Dissolve 10 mg of analyte in 10 mL DMSO (1 mg/mL).
- Working Standard: Dilute Stock 1:100 with Methanol to obtain 10 µg/mL.
- Calibration Curve: Prepare 0.5, 1, 5, 10, 20, and 50 µg/mL in 50:50 ACN:Water.

Method B: LC-MS/MS (Bioanalysis & Trace Quant)

Scope: Pharmacokinetics (PK), environmental monitoring, and trace impurity analysis.

Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI), Positive Mode.^{[2][3]}

- Rationale: The thiazole nitrogen is protonatable ().

- Precursor Ion:

245.0 (for

Cl

isotope).

- Isotope Confirmation: Monitor

247.0. The ratio of 245:247 should be approx. 100:65 due to the distinctive Cl

pattern.

MRM Transitions Table: | Transition Type | Precursor (

) | Product (

) | Collision Energy (eV) | Dwell (ms) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | Quantifier |
245.0 | 162.0 | 25 | 100 | Loss of Thiazole ring (Dichlorophenyl fragment) | | Qualifier 1 | 245.0 |
210.0 | 15 | 100 | Loss of Cl radical | | Qualifier 2 | 245.0 | 101.0 | 30 | 100 | Thiazole fragment |

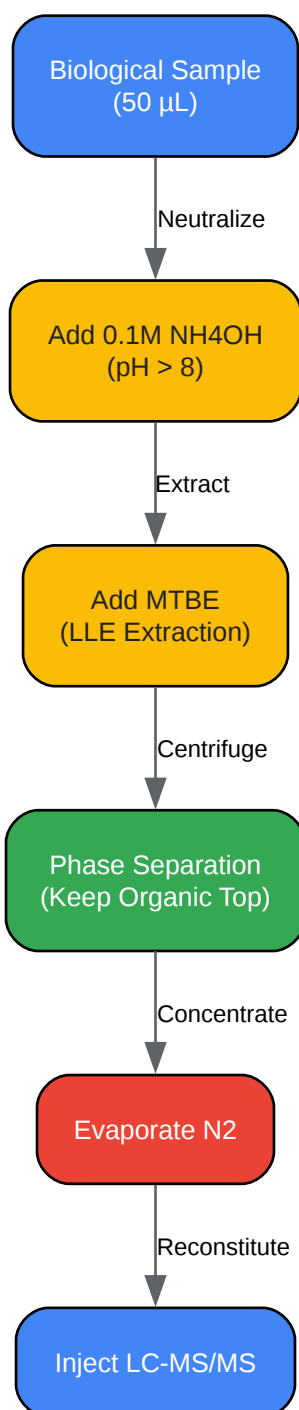
Sample Preparation (Liquid-Liquid Extraction)

Due to the high LogP, Protein Precipitation (PPT) often yields poor recovery due to drug entrapment in the pellet. Liquid-Liquid Extraction (LLE) is strictly recommended.

Protocol:

- Aliquot: Transfer 50 μ L of plasma/sample into a 1.5 mL Eppendorf tube.
- IS Spike: Add 10 μ L of Internal Standard (e.g., Riluzole or d4-Dichlorophenyl-thiazole).
- Basify: Add 20 μ L of 0.1 M Ammonium Hydroxide.
 - Mechanism: This neutralizes the thiazole (pKa \sim 2.5) and any ammonium salts, driving the analyte into the organic phase.
- Extract: Add 500 μ L MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
- Agitate: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 min.
- Reconstitute: Evaporate the supernatant under N₂ at 40°C. Reconstitute in 100 μ L Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).

LC-MS/MS Workflow Diagram



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Figure 2: Optimized LLE workflow for high-recovery bioanalysis.

Validation & Troubleshooting (The "Scientist's Perspective")

Common Failure Modes

- carryover: The dichlorophenyl group is "sticky."
 - Fix: Use a needle wash of 50:25:25 Isopropanol:ACN:Water with 0.1% Formic Acid.
- Retention Time Drift:
 - Cause: pH fluctuation affecting the thiazole ionization.
 - Fix: Use buffered mobile phases (Ammonium Formate 10mM) rather than just acidified water.

Acceptance Criteria (FDA/ICH Guidelines)

- Linearity:
 - over the range (e.g., 1–1000 ng/mL).
- Accuracy: $\pm 15\%$ ($\pm 20\%$ at LLOQ).
- Precision: CV < 15%.
- Recovery: > 80% using the MTBE extraction method described above.

References

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